molecular formula C14H7Cl2F3N4 B3006850 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 338411-34-0

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B3006850
CAS No.: 338411-34-0
M. Wt: 359.13
InChI Key: NCHYSEGFOPYNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS molecular formula: C₁₃H₇Cl₂F₃N₄) is a tetrazole derivative characterized by a 3,4-dichlorophenyl group at position 1 and a 3-(trifluoromethyl)phenyl substituent at position 5 of the tetrazole ring. Key physicochemical properties include a molecular weight of 324.69, XLogP3 value of 4.4 (indicating moderate lipophilicity), and a topological polar surface area (TPSA) of 43.6 Ų, suggesting moderate membrane permeability . The presence of electron-withdrawing groups (Cl, CF₃) enhances stability and influences binding interactions in medicinal chemistry applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3N4/c15-11-5-4-10(7-12(11)16)23-13(20-21-22-23)8-2-1-3-9(6-8)14(17,18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHYSEGFOPYNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often optimize these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological systems.

    Medicine: The compound is studied for its potential therapeutic properties, including its role as an inhibitor or activator of specific enzymes or receptors.

    Industry: It finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

a. 1-(2,4-Dichloro-5-Isopropoxyphenyl)-5-(3,4-Dichlorophenyl)-1H-Tetrazole

  • Molecular Formula : C₁₆H₁₂Cl₄N₄O
  • Molar Mass : 418.1 g/mol
  • Key Features : Incorporates an isopropoxy group at the 5-position of the phenyl ring and additional chlorine atoms. The isopropoxy group increases steric bulk and may reduce metabolic clearance compared to the target compound.
  • Application : Used in agrochemical research due to its halogen-rich structure .

b. 5-(Chloromethyl)-1-[3-(Trifluoromethyl)phenyl]-1H-Tetrazole

  • Molecular Formula : C₉H₆ClF₃N₄
  • Molar Mass : 262.62 g/mol
  • Key Features : A chloromethyl group replaces the dichlorophenyl moiety, reducing molecular weight and lipophilicity (predicted XLogP3 ~3.5). This modification is critical in prodrug design for enhanced solubility .

c. 5-(2-Fluorophenyl)-1H-1,2,3,4-Tetrazole

  • Molecular Formula : C₇H₅FN₄
  • Molar Mass : 164.14 g/mol
  • Key Features : Lacking chlorine and trifluoromethyl groups, this compound exhibits lower molecular complexity and higher polarity (TPSA ~43.6 Ų), making it a simpler scaffold for structure-activity relationship (SAR) studies .

Heterocyclic Analogs with Distinct Cores

a. Urea Derivatives (e.g., 1-(3,4-Dichlorophenyl)-3-(4-(Piperazin-1-ylmethyl)thiazol-2-yl)phenyl Urea)

  • Molecular Formula : C₂₁H₁₈Cl₂N₆OS
  • ESI-MS : m/z 462.1 [M+H]⁺
  • Key Features : Replaces the tetrazole core with a urea-thiazole-piperazine system. The urea group enhances hydrogen-bonding capacity (TPSA >80 Ų), favoring kinase inhibition. Yields (~78.5%) are comparable to tetrazole syntheses .

b. 1,2,4-Triazole Derivatives (e.g., 1H-1,2,4-Triazole, 3-Methyl-5-phenoxy-1-[3-(Trifluoromethyl)phenyl])

  • The trifluoromethylphenyl group is retained, suggesting shared electronic properties with the target compound .

Biological Activity

1-(3,4-Dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole (CAS: 338411-34-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H7Cl2F3N4
  • Molar Mass : 359.13 g/mol
  • Structure : The compound features a tetrazole ring which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its activities can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. In particular:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of tetrazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Some studies have suggested potential anticancer effects:

  • Cell Line Studies : In vitro tests on various cancer cell lines indicated that the compound may induce apoptosis (programmed cell death) and inhibit proliferation. The mechanisms involve the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties:

  • Cytokine Modulation : In experimental models, it has been observed that similar compounds can reduce the levels of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : Interaction with various receptors has also been proposed as a mechanism for its anti-inflammatory and anticancer effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed effectiveness against MRSA with a significant reduction in bacterial viability.
Anticancer ActivityInduced apoptosis in cancer cell lines; modulated key signaling pathways related to cell survival.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in experimental models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.